molecular formula C12H11NO2 B3265745 Ethyl 2-(4-cyanophenyl)acrylate CAS No. 409359-86-0

Ethyl 2-(4-cyanophenyl)acrylate

Cat. No.: B3265745
CAS No.: 409359-86-0
M. Wt: 201.22 g/mol
InChI Key: JARGXHZIOHHPDE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanophenyl)acrylate is an acrylate ester characterized by a cyano group (-CN) at the para position of the phenyl ring attached to the acrylate backbone. For instance, acrylate derivatives with electron-withdrawing substituents like cyano are pivotal in catalytic reactions, such as the Mitsunobu reaction, due to their enhanced electrophilicity . These compounds also serve as precursors for bioactive molecules, including propenoylamides and propenoates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-cyanophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARGXHZIOHHPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-cyanophenyl)acrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-bromoacrylate with 4-iodobenzonitrile in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures . Another method involves the use of triethylamine as a catalyst in the reaction between 4-cyanophenol and acryloyl chloride dissolved in methyl ethyl ketone .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyanophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyanophenyl)acrylate involves its interaction with various molecular targets. In polymerization reactions, the compound acts as a monomer that undergoes free radical polymerization to form long polymer chains. The cyano group contributes to the polarity and reactivity of the compound, facilitating its incorporation into polymer matrices .

Comparison with Similar Compounds

Ethyl (2E)-2-Cyano-3-(4-methoxyphenyl)acrylate

  • Substituent : Methoxy (-OCH₃) at the para position.
  • Molecular Formula: C₁₃H₁₃NO₃.
  • Structural Features : Syn-periplanar conformation across the C=C bond, with a torsion angle of 3.2° .
  • Applications: Used as a starting material for synthesizing 2-propenoylamides and 2-propenoates, which have pharmacological relevance .

Ethyl 2-Cyano-3-(4-fluorophenyl)acrylate

  • Substituent : Fluoro (-F) at the para position.
  • CAS No.: 18861-57-7.
  • Synonym: Ethyl α-cyano-4-fluorocinnamate.
  • Applications : Likely employed in fluorinated polymer synthesis or as intermediates in medicinal chemistry .

Ethyl 3-(4-Chlorophenyl)-2-cyanoacrylate

  • Substituent : Chloro (-Cl) at the para position.
  • CAS No.: 2169-68-6.

Ethyl 2-Cyano-3-(4-hydroxyphenyl)acrylate

  • Substituent : Hydroxyl (-OH) at the para position.
  • Molecular Formula: C₁₂H₁₁NO₃.
  • Safety Profile : Classified as a skin and eye irritant (H315, H319) .
  • Applications : The hydroxyl group allows for further functionalization, such as esterification or conjugation in drug design .

Ethyl (E)-2-Cyano-3-(4-methylphenyl)acrylate

  • Substituent : Methyl (-CH₃) at the para position.
  • Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with distinct packing influenced by van der Waals interactions .

Data Table: Key Properties of Comparable Acrylates

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Thermal Stability (°C) Key Applications
This compound* -CN Not available Not available Not available ~267 (inferred) Catalysis, pharmaceuticals
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate -OCH₃ C₁₃H₁₃NO₃ 231.25 Not reported Not reported Bioactive precursor
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate -F C₁₂H₁₀FNO₂ 219.21 Not reported Not reported Fluoropolymer synthesis
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate -Cl C₁₂H₁₀ClNO₂ 235.67 Not reported Not reported Organic synthesis
Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate -OH C₁₂H₁₁NO₃ 217.22 Not reported ~250 (hydrazine analog) Drug conjugation

*Inferred data based on analogs.

Detailed Research Findings

Reactivity and Catalytic Performance

  • The cyano group in Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (a related compound) increases electrophilicity, leading to a 3.8x faster reaction rate in Mitsunobu reactions compared to 3,4-dichlorophenyl derivatives . This suggests that the acrylate analog with a -CN group may exhibit superior catalytic efficiency in similar transformations.

Thermal Stability

  • Hydrazinecarboxylates with para-cyano substituents (e.g., Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate) decompose endothermically at 267.4°C, higher than chloro or methoxy analogs . This trend likely extends to acrylates, indicating enhanced thermal stability for the cyano-substituted compound.

Crystallographic and Conformational Insights

  • Methoxy- and methyl-substituted acrylates exhibit distinct crystal packing. For example, Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate forms a monoclinic lattice with intermolecular C-H···O interactions . Such structural differences influence solubility and melting behavior.

Biological Activity

Ethyl 2-(4-cyanophenyl)acrylate is an acrylate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a cyano group attached to a phenyl ring, which may contribute to its biological properties.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H11NO2\text{C}_12\text{H}_{11}\text{N}\text{O}_2

This compound features an ethyl ester functional group, which is known to enhance solubility and bioavailability in biological systems. The cyano group may also increase the reactivity of the compound, making it a candidate for various biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acrylate-based compounds, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain acrylate derivatives showed promising cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell growth .

Table 1: Antiproliferative Effects of Acrylate Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG2TBDInhibition of β-tubulin polymerization
Coumarin-acrylamide derivative 6eHepG21.88Induction of apoptosis
5-Fluorouracil (reference drug)HepG27.18Chemotherapeutic agent

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Microtubule Dynamics : Similar acrylate compounds have been shown to inhibit β-tubulin polymerization, disrupting microtubule formation essential for cell division .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell cycle arrest at the G2/M phase .
  • Histopathological Changes : Examination of treated tissues often reveals structural changes consistent with reduced tumor growth and increased apoptosis, supporting the observed cytotoxic effects .

Antibacterial Properties

In addition to anticancer activity, this compound and its derivatives have been investigated for their antibacterial properties . A study on related compounds demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the acrylate structure can lead to varying degrees of antimicrobial efficacy .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteriaMIC (µg/mL)
This compoundStaphylococcus aureusTBD
Organotin complex with HcpmaE. coli70

Case Studies and Research Findings

Several case studies have examined the biological activities of acrylate derivatives similar to this compound:

  • Cytotoxicity in Cancer Models : Research has documented significant cytotoxic effects in various cancer models, with some derivatives displaying enhanced activity compared to standard chemotherapeutics like 5-fluorouracil.
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cell cycle regulation and apoptosis, further elucidating their potential as therapeutic agents.
  • Environmental and Safety Considerations : While exploring biological applications, it is crucial to assess the safety profile of such compounds. This compound has been noted for its potential toxicity; thus, thorough evaluations are necessary before clinical applications .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-cyanophenyl)acrylate, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation reactions involving acrylate derivatives and aromatic nitriles. A widely used method involves the Mitsunobu reaction, where ethyl 2-(4-cyanophenyl)hydrazinecarboxylate reacts with acyl chlorides or other electrophilic agents under catalytic conditions. Optimization includes adjusting solvent polarity (e.g., benzene-d6 or THF), temperature (ambient to 200°C), and stoichiometric ratios of azo reagents to substrates. Monitoring reaction progress via NMR spectroscopy ensures completion within 4–5 hours .

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond angles, torsion angles, and dihedral angles between aromatic rings. For example, the 4-cyanophenyl group introduces steric and electronic effects that stabilize the acrylate moiety through conjugation. Disorder in the main residue, observed in polymorphic studies, may require refinement using software like SHELXTL .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., cyano at ~110 ppm, ester carbonyl at ~165 ppm).
  • FT-IR : Peaks at ~2230 cm1^{-1} (C≡N) and ~1720 cm1^{-1} (C=O) confirm structure.
  • MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ for C12_{12}H11_{11}NO2_2: 201.0794) .

Advanced Research Questions

Q. How does the 4-cyanophenyl substituent enhance catalytic activity in Mitsunobu reactions compared to halogenated analogs?

The electron-withdrawing cyano group increases electrophilicity at the acrylate β-carbon, accelerating nucleophilic attack. Comparative kinetic studies show that ethyl 2-(4-cyanophenyl)azocarboxylate exhibits a 3.8× faster reaction rate (kobs=3.2×101min1k_{obs} = 3.2 \times 10^{-1} \, \text{min}^{-1}) than 3,4-dichlorophenyl derivatives due to improved charge stabilization .

Q. What experimental strategies resolve contradictions in polymorphic data during crystallization?

Polymorphs (e.g., monoclinic vs. orthorhombic) arise from solvent polarity or temperature variations. To resolve discrepancies:

  • Use differential scanning calorimetry (DSC) to identify phase transitions.
  • Compare unit cell parameters (e.g., β\beta-angle differences in monoclinic forms) via SC-XRD.
  • Employ Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize specific polymorphs .

Q. How can thermogravimetric analysis (TGA) inform stability during catalytic applications?

TGA reveals decomposition profiles: ethyl 2-(4-cyanophenyl)hydrazinecarboxylate shows endothermic weight loss at ~267°C, indicating evaporation rather than exothermic decomposition. Stability tests in pressurized vessels (e.g., autoclaves at 200°C) confirm no degradation, supporting safe storage and reuse in Mitsunobu reactions .

Q. What role does the cyano group play in biological interactions, and how can this be validated?

The cyano group enhances binding to enzymes (e.g., kinases) via dipole interactions. To validate:

  • Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities.
  • Conduct in vitro assays (e.g., fluorescence quenching) to measure inhibition constants (KiK_i) against target proteins. Comparative studies with hydroxyl- or fluorine-substituted analogs isolate electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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